molecular formula C12H19O3P B13690594 Diethyl (2-Ethylphenyl)phosphonate CAS No. 15286-15-4

Diethyl (2-Ethylphenyl)phosphonate

Cat. No.: B13690594
CAS No.: 15286-15-4
M. Wt: 242.25 g/mol
InChI Key: XLFIWDPTZJKKTB-UHFFFAOYSA-N
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Description

Diethyl (2-Ethylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Ethylphenyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can be reacted with 2-ethylphenyl bromide under reflux conditions to yield the desired phosphonate . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters are coupled with aryl halides under microwave irradiation .

Industrial Production Methods: Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product, with careful control of temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-Ethylphenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Diethyl (2-Ethylphenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that process phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .

Comparison with Similar Compounds

  • Diethyl phenylphosphonate
  • Diethyl (4-methylphenyl)phosphonate
  • Diethyl (2-methylphenyl)phosphonate

Comparison: Diethyl (2-Ethylphenyl)phosphonate is unique due to the presence of the 2-ethyl group, which can influence its reactivity and binding affinity in biochemical applications. Compared to its analogs, it may exhibit different steric and electronic properties, affecting its overall performance in various applications .

Properties

CAS No.

15286-15-4

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-ethylbenzene

InChI

InChI=1S/C12H19O3P/c1-4-11-9-7-8-10-12(11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3

InChI Key

XLFIWDPTZJKKTB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1P(=O)(OCC)OCC

Origin of Product

United States

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